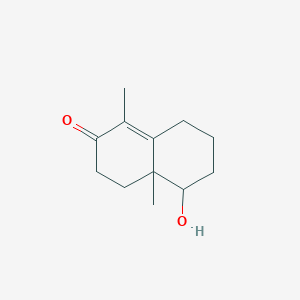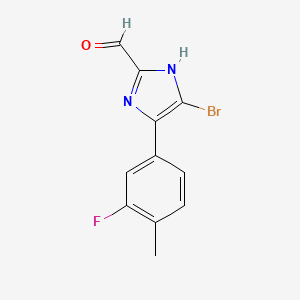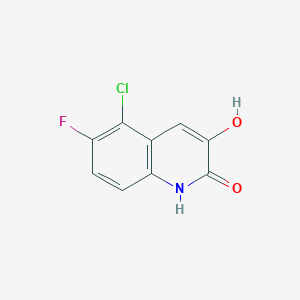
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 6th position, and a hydroxyl group at the 3rd position on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-chloro-6-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-chloro-6-fluoroquinoline-2,3-dione.
Reduction: Formation of 5-chloro-6-fluoro-3-hydroxy-1,2-dihydroquinoline.
Substitution: Formation of derivatives with substituted functional groups at the 5th and 6th positions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-fluoroquinoline: Lacks the hydroxyl group at the 3rd position.
6-Fluoro-3-hydroxyquinolin-2(1H)-one: Lacks the chlorine atom at the 5th position.
5-Chloro-3-hydroxyquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.
Uniqueness
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms, as well as the hydroxyl group on the quinoline ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H5ClFNO2 |
|---|---|
Molekulargewicht |
213.59 g/mol |
IUPAC-Name |
5-chloro-6-fluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO2/c10-8-4-3-7(13)9(14)12-6(4)2-1-5(8)11/h1-3,13H,(H,12,14) |
InChI-Schlüssel |
SJNYFCFQCNCHDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=O)C(=C2)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


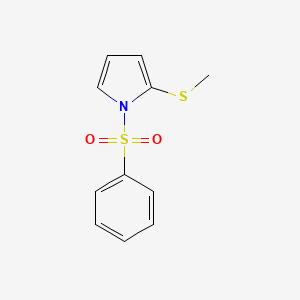
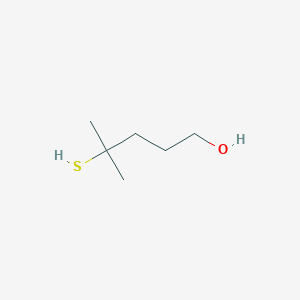

![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
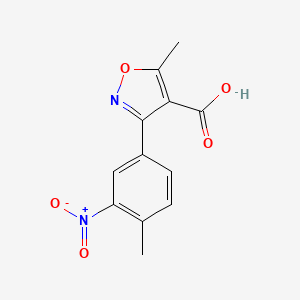
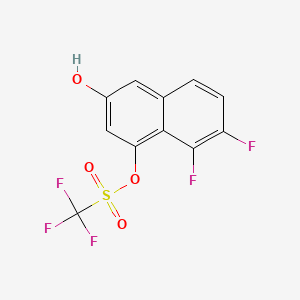
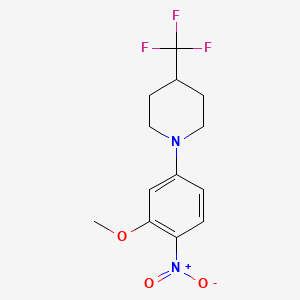
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
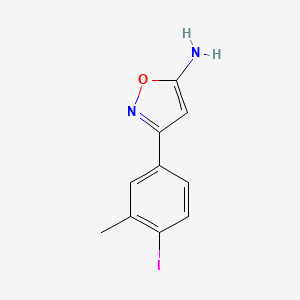

![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
